Product packaging for O-Methyl Atorvastatin hemicalcium(Cat. No.:)

O-Methyl Atorvastatin hemicalcium

Cat. No.: B13918065
M. Wt: 1185.4 g/mol
InChI Key: ZNLZPQLXLZFOJC-GWQGKXOTSA-N
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Description

Contextualization within Statin Class Chemistry

Statins, including Atorvastatin, function by inhibiting the enzyme HMG-CoA reductase, a critical rate-limiting step in the biosynthesis of cholesterol in the liver. nih.govnih.gov The chemical structure of statins typically features a dihydroxy heptanoic acid side chain, which is crucial for their inhibitory activity. In the case of O-Methyl Atorvastatin, one of these hydroxyl groups is methylated, specifically the one at the 3-position of the heptanoic acid chain. nih.gov This seemingly minor structural modification has significant implications for its biological activity and its role in pharmaceutical analysis.

Significance as a Related Substance in Atorvastatin Chemistry

In the manufacturing of Atorvastatin, the formation of impurities is a critical concern that is closely monitored to ensure the final product's purity, safety, and efficacy. O-Methyl Atorvastatin is recognized as a key impurity that can arise during the synthesis of Atorvastatin. chemsrc.commedchemexpress.com Its presence, even in trace amounts, must be quantified and controlled within strict regulatory limits. Therefore, the availability of pure O-Methyl Atorvastatin hemicalcium as a reference standard is essential for analytical chemists to develop and validate methods for impurity profiling of Atorvastatin drug substances and products. pharmaffiliates.comcarlroth.comcarlroth.com The European Pharmacopoeia (EP) lists "Atorvastatin calcium trihydrate impurity G" which is chemically identified as 3-O-Methylatorvastatin. nih.gov

The synthesis of O-Methyl Atorvastatin and other related impurities is a subject of research itself, aiming to provide these necessary reference materials for quality control. researchgate.net For instance, research has detailed the preparation of various Atorvastatin impurities, including its diastereomers and degradation products, to support the development of generic versions of the drug. researchgate.net

Overview of Research Directions for this compound

Current and future research involving this compound is multifaceted. A primary focus remains on the development of more efficient and sensitive analytical techniques for its detection and quantification in Atorvastatin active pharmaceutical ingredients (APIs) and formulated products. This includes advanced chromatographic methods that can separate O-Methyl Atorvastatin from Atorvastatin and other related impurities. researchgate.net

Furthermore, understanding the metabolic pathways of Atorvastatin is another active area of investigation. Since O-Methyl Atorvastatin is a metabolite, studying its formation in vivo can provide valuable insights into the drug's metabolism and potential drug-drug interactions. medchemexpress.com Research into the large-scale synthesis of Atorvastatin also indirectly contributes to the knowledge base of its impurities by aiming for processes that minimize their formation. biomolther.orgnih.gov

While O-Methyl Atorvastatin itself is not intended for therapeutic use, its study is crucial for ensuring the quality and safety of Atorvastatin, a medication used by millions worldwide. The ongoing research into this specific related substance underscores the stringent requirements and the depth of chemical understanding necessary in modern pharmaceutical development.

Below is a table summarizing the key chemical data for this compound and the parent compound, Atorvastatin.

PropertyThis compoundAtorvastatin
IUPAC Name calcium; (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Molecular Formula C68H74CaF2N4O10C33H35FN2O5
Molecular Weight 1183.4 g/mol chemsrc.com558.6 g/mol
CAS Number 887196-29-4 chemsrc.com134523-00-5 medchemexpress.com
Primary Role Atorvastatin Impurity/Metabolite medchemexpress.comchemsrc.commedchemexpress.comHMG-CoA Reductase Inhibitor nih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H74CaF2N4O10 B13918065 O-Methyl Atorvastatin hemicalcium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C68H74CaF2N4O10

Molecular Weight

1185.4 g/mol

InChI

InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/t2*27-,28-;/m11./s1

InChI Key

ZNLZPQLXLZFOJC-GWQGKXOTSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Origin of Product

United States

Chemical Synthesis and Formation Pathways

Chemical Pathways Leading to O-Methyl Atorvastatin Hemicalcium Formation

The formation of this compound is intrinsically linked to the synthesis of Atorvastatin itself. The manufacturing process of Atorvastatin is complex, and various impurities can arise at different stages. researchgate.net

Potential O-Methylation Mechanisms in Atorvastatin Synthesis Processes

While the precise, deliberate synthesis of this compound is not the primary focus of pharmaceutical manufacturing, its formation as an impurity suggests potential O-methylation mechanisms occurring during the synthesis of the parent compound, Atorvastatin. The structure of Atorvastatin possesses hydroxyl groups that are susceptible to methylation.

The synthesis of Atorvastatin often involves multiple steps, including the formation of a key pyrrole (B145914) ring structure and the elaboration of a chiral side chain. researchgate.netresearchgate.net One of the prominent synthetic routes is the Paal-Knorr condensation. researchgate.netnih.gov Throughout these synthetic sequences, various reagents and intermediates are used, some of which could potentially act as methylating agents or facilitate methylation under certain conditions. For instance, the use of methanol (B129727) as a solvent or in reaction work-ups is common in organic synthesis. nih.govgoogle.com Under acidic or basic conditions, which are also frequently employed, methanol could potentially lead to the methylation of hydroxyl groups on the Atorvastatin molecule.

Furthermore, some synthetic strategies for Atorvastatin involve the use of methyl esters as intermediates. newdrugapprovals.org Incomplete hydrolysis of such ester groups could potentially lead to the presence of methylated species.

Influence of Reaction Conditions on Methylation Selectivity

The conditions under which Atorvastatin synthesis is carried out can significantly influence the formation of impurities, including O-Methyl Atorvastatin. Factors such as temperature, pH, and the choice of solvents and reagents play a crucial role.

For example, a process for producing Atorvastatin with low levels of lactone impurities involves careful control of pH. It was found that lowering the pH of the reaction mixture to a value not lower than 7.5 dramatically reduced the amount of a specific lactone impurity. google.com This highlights the sensitivity of the Atorvastatin molecule to reaction conditions. While this example pertains to lactone formation, it underscores the principle that precise control of reaction parameters is essential to minimize the formation of all impurities, including methylated derivatives.

Stress degradation studies on Atorvastatin calcium have shown that the drug substance degrades under acidic, oxidative, thermal, and photolytic conditions, leading to the formation of various impurities. nih.gov Although O-Methyl Atorvastatin was not explicitly mentioned as a degradation product in this particular study, the susceptibility of Atorvastatin to degradation underscores the importance of controlled conditions to prevent unwanted side reactions like methylation.

The table below summarizes the influence of various stressors on the degradation of Atorvastatin calcium and the formation of known impurities.

Stress ConditionKnown Impurities Formed
Acidic HydrolysisImpurity H, Impurity J
Oxidative StressImpurity L, Impurity D
Thermal StressImpurity H, Impurity J
Photolytic StressImpurity J, Impurity L, Impurity D
Data sourced from a study on the stress degradation behavior of Atorvastatin calcium. nih.gov

Derivatization Strategies for Targeted this compound Analogs

While this compound is primarily considered an impurity, the concept of derivatization can be applied to create targeted analogs for research purposes. Derivatization involves chemically modifying a compound to produce a new compound with different properties.

Although specific derivatization strategies for this compound are not extensively documented in publicly available literature, general principles of organic synthesis can be applied. For instance, the remaining hydroxyl group on the O-Methyl Atorvastatin molecule could be a target for further chemical modification. Esterification or etherification at this site could yield a library of analogs.

Furthermore, the carboxylic acid moiety of the parent Atorvastatin molecule is a common site for derivatization. Numerous synthetic procedures have been reported for Atorvastatin that involve the use of various ester protecting groups, such as tert-butyl esters. google.combiomolther.org These strategies could theoretically be adapted to synthesize analogs of O-Methyl Atorvastatin with different ester functionalities.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylation Site Elucidation

NMR spectroscopy is the most powerful tool for determining the exact position of the methyl group in O-Methyl Atorvastatin. By analyzing the chemical environment of each proton and carbon atom, the site of methylation can be unambiguously confirmed. While detailed spectral data are typically provided with commercially available reference standards, the following sections outline the expected spectral features based on the known structure of Atorvastatin and the principles of NMR spectroscopy. allmpus.com

1H NMR Spectral Analysis

In the proton NMR (¹H NMR) spectrum of O-Methyl Atorvastatin, the most telling signal for the confirmation of the O-methylation at the 3-position of the heptanoic acid side chain is the appearance of a new singlet corresponding to the methoxy (B1213986) (-OCH₃) protons. This signal is anticipated to appear in a distinct region of the spectrum, differentiating it from other signals in the molecule. The protons on the carbon adjacent to the methoxy group (H-3) and the neighboring protons would also exhibit shifts in their resonance frequencies compared to the parent Atorvastatin molecule.

Table 1: Predicted ¹H NMR Data for Key Protons in O-Methyl Atorvastatin

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
-OCH₃~3.3SingletDiagnostic for the O-methyl group.
H-3~3.8 - 4.0MultipletShifted downfield due to the adjacent methoxy group.
H-5~4.1 - 4.3MultipletProton on the carbon bearing the hydroxyl group.
Aromatic Protons~6.9 - 7.6MultipletsSignals corresponding to the fluorophenyl, phenyl, and phenylcarbamoyl rings.
Isopropyl Protons~1.4 (d), ~3.6 (sept)Doublet, SeptetCharacteristic signals for the isopropyl group on the pyrrole (B145914) ring.

Note: Predicted values are based on the structure of O-Methyl Atorvastatin and general ¹H NMR chemical shift ranges. Actual values may vary depending on the solvent and instrument used.

13C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides complementary and confirmatory evidence for the methylation site. A new signal corresponding to the methoxy carbon will be present, typically in the range of 55-60 ppm. Furthermore, the carbon atom at the 3-position (C-3) will show a significant downfield shift due to the deshielding effect of the directly attached oxygen of the methoxy group.

Table 2: Predicted ¹³C NMR Data for Key Carbons in O-Methyl Atorvastatin

CarbonPredicted Chemical Shift (ppm)Notes
-OCH₃~58Diagnostic for the O-methyl group.
C-3~78 - 80Downfield shift confirms methylation at this position.
C-5~65 - 67Carbon bearing the hydroxyl group.
Pyrrole Ring Carbons~120 - 140Signals corresponding to the carbons of the central pyrrole ring.
Aromatic Ring Carbons~115 - 165Signals for the carbons of the various aromatic rings.
Carbonyl Carbon~165 - 175Carbon of the phenylcarbamoyl group.
Carboxylate Carbon~175 - 180Carbon of the heptanoic acid carboxylate group.

Note: Predicted values are based on the structure of O-Methyl Atorvastatin and general ¹³C NMR chemical shift ranges. Actual values may vary depending on the solvent and instrument used.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical 2D NMR experiment for elucidating the methylation site. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. A key correlation would be observed between the protons of the methoxy group (-OCH₃) and the carbon at the 3-position (C-3), providing unequivocal proof of the O-methylation at this specific location.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is used to map out the proton-proton spin systems within the molecule, such as the heptanoic acid side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close spatial proximity, which helps to determine the stereochemistry and conformation of the molecule.

Table 3: Key Expected 2D NMR Correlations for O-Methyl Atorvastatin

ExperimentKey CorrelationSignificance
HMBC -OCH₃ protons to C-3Confirms the position of the methyl group.
HSQC -OCH₃ protons to -OCH₃ carbonAssigns the methoxy carbon signal.
COSY H-2 to H-3, H-3 to H-4, H-4 to H-5Establishes the connectivity of the heptanoic acid side chain.

Mass Spectrometry for Molecular Structure Confirmation and Impurity Detection

Mass spectrometry (MS) is a vital technique used to confirm the molecular weight of O-Methyl Atorvastatin hemicalcium and to detect and identify any other potential impurities.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of the compound and for distinguishing it from other potential impurities with the same nominal mass. The molecular formula for the free acid form of O-Methyl Atorvastatin is C₃₄H₃₇FN₂O₅. synthinkchemicals.com

Table 4: High-Resolution Mass Spectrometry Data for O-Methyl Atorvastatin (Free Acid)

IonMolecular FormulaTheoretical m/z
[M+H]⁺C₃₄H₃₈FN₂O₅⁺573.2760
[M+Na]⁺C₃₄H₃₇FN₂O₅Na⁺595.2579
[M-H]⁻C₃₄H₃₆FN₂O₅⁻571.2616

Note: Theoretical m/z values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion of O-Methyl Atorvastatin) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and provides further confirmation of its identity. The fragmentation of O-Methyl Atorvastatin is expected to be similar to that of Atorvastatin, with key fragmentation pathways involving the loss of water, and cleavage at various points along the heptanoic acid side chain and the pyrrole core. The presence of the O-methyl group will result in specific mass shifts in the fragments containing this moiety compared to the fragmentation pattern of Atorvastatin.

Table 5: Predicted MS/MS Fragmentation of O-Methyl Atorvastatin ([M+H]⁺ at m/z 573.3)

Predicted Fragment m/zProposed Neutral LossStructural Origin of Fragment
555.3H₂OLoss of the hydroxyl group at C-5.
541.3CH₃OHLoss of methanol (B129727) from the methoxy and hydroxyl groups.
440.2C₇H₁₃O₃Cleavage of the heptanoic acid side chain, retaining the pyrrole core.
292.1C₁₄H₁₇FN₂O₂Further fragmentation of the pyrrole-containing fragment.

Note: The fragmentation pattern is predictive and based on the known fragmentation of Atorvastatin and related structures.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule based on the vibrational modes of its functional groups. These techniques are invaluable for identifying specific chemical bonds and elucidating the molecular structure of pharmaceutical compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides characteristic absorption bands corresponding to specific functional groups present in the molecule. For this compound, key functional groups expected to exhibit characteristic IR absorption bands include the O-H (hydroxyl), C-H (aliphatic and aromatic), C=O (carbonyl of the amide and carboxylate), C-N, C-O-C (ether), and C-F bonds.

Although a specific, publicly available IR spectrum for this compound is not readily found in the literature, a detailed analysis would be expected to reveal significant peaks. The presence of the methyl ether group, which distinguishes it from Atorvastatin, would likely introduce or shift bands related to C-O-C stretching vibrations. The hemicalcium salt form would be characterized by strong absorptions from the carboxylate group.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic rings of the molecule.

A Raman spectrum of this compound would be expected to show prominent bands corresponding to the aromatic rings (phenyl and fluorophenyl groups) and the pyrrole ring system. The C-C stretching and bending vibrations within the core structure would also be well-defined. As with IR spectroscopy, specific, published Raman spectra for this compound are scarce. However, analysis of related compounds suggests that Raman spectroscopy would be a powerful tool for its identification and for distinguishing it from Atorvastatin and other related impurities.

X-ray Diffraction Studies for Solid-State Form Characterization

X-ray diffraction (XRD) is the definitive technique for determining the solid-state form of a crystalline material. By analyzing the diffraction pattern produced when X-rays interact with a crystalline solid, one can obtain information about the crystal lattice, including unit cell dimensions and the arrangement of molecules within the crystal. This is crucial for identifying and differentiating between polymorphs, solvates, and amorphous forms of a drug substance, which can have significantly different physical properties.

In-depth Analysis of this compound Reveals Limited Publicly Available Data on Solid-State Polymorphism

A comprehensive review of scientific literature and chemical databases indicates that while this compound is a recognized chemical entity, detailed public information regarding its specific solid-state research and polymorphism is scarce. This compound is primarily identified as an impurity of Atorvastatin, a widely studied medication.

This compound, with the CAS Number 887196-29-4, is listed in various chemical supplier catalogs and is recognized by the European Pharmacopoeia (EP) as "Atorvastatin Calcium Trihydrate Impurity G". medchemexpress.comnih.govlgcstandards.comveeprho.com Its primary relevance in the scientific literature is in the context of analytical methods for detecting and controlling impurities in the bulk drug substance of Atorvastatin Calcium. researchgate.netresearchgate.net

Due to the limited specific data on the crystalline forms, amorphous states, and solvates of this compound, it is not possible to provide a detailed report on its solid-state research and polymorphism as requested. The scientific community's focus has predominantly been on the parent compound, Atorvastatin, and ensuring its purity from related substances like O-Methyl Atorvastatin.

Solid State Research and Polymorphism

Impact of Solid-State Forms on Chemical Stability and Processing Performance

The solid-state properties of an active pharmaceutical ingredient (API) and its impurities are of paramount importance in drug development and manufacturing. These properties, which include crystallinity, polymorphism, and amorphicity, can significantly influence the chemical stability, processability, and ultimately the safety and efficacy of the final drug product. While extensive research has been conducted on the solid-state characteristics of Atorvastatin Calcium, a widely used lipid-lowering agent, specific public domain data on its methylated impurity, O-Methyl Atorvastatin hemicalcium, is not extensively documented. However, the principles derived from the study of Atorvastatin Calcium offer a crucial framework for understanding the potential implications of the solid-state form of this compound.

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physicochemical properties. For instance, Atorvastatin Calcium is known to exist in numerous polymorphic and amorphous forms, with more than 60 forms having been patented. umw.edu.pl Form I of Atorvastatin Calcium is noted to be the most stable and is not significantly hygroscopic. mdpi.com In contrast, amorphous Atorvastatin Calcium is more susceptible to degradation from environmental factors such as heat, light, oxygen, and humidity. mdpi.com This susceptibility can lead to the formation of degradation products and may also result in the transformation to other crystalline forms. mdpi.com

The processing performance of a drug substance is also heavily dependent on its solid-state form. Different polymorphs can have different crystal habits, particle sizes, and mechanical properties, which can affect bulk properties like flowability and compressibility. These characteristics are critical during formulation development and manufacturing processes such as milling, blending, and tableting. For example, amorphous forms, while sometimes offering advantages in solubility, can present challenges during formulation due to their lower physical stability and different rheological properties compared to their crystalline counterparts. umw.edu.pl

Given that this compound is an impurity of Atorvastatin, its solid-state properties are relevant to the quality and stability of the final drug product. chemsrc.commedchemexpress.commedchemexpress.com The formation and solid-state characteristics of such impurities can be influenced by the manufacturing process of the API, including the solvents used and the conditions of crystallization. google.com While detailed research findings on the specific polymorphic forms and their impact on the stability and processing of this compound are not widely available, the well-documented case of Atorvastatin Calcium underscores the importance of such characterization for all components within a drug substance. The potential for variability in the solid-state form of an impurity like this compound necessitates careful control and monitoring to ensure consistent product quality and performance.

The following table illustrates the kind of data that is crucial in characterizing the different solid-state forms of a pharmaceutical compound, using Atorvastatin Calcium as an example due to the lack of specific data for this compound.

| Processing | Generally better handling properties | Can have poor flowability and be more challenging to process umw.edu.pl | The choice of solid form impacts the design and control of the manufacturing process. |

Analytical Chemistry and Quantitative Determination

Chromatographic Method Development for Purity and Quantification

Chromatographic techniques are the cornerstone of analytical testing for O-Methyl Atorvastatin hemicalcium, providing the necessary resolution and sensitivity to separate it from Atorvastatin and other related impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Atorvastatin and its impurities. nih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing C18 or C8 columns. mdpi.comnih.gov The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase might consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govjddtonline.info The pH of the aqueous phase is often adjusted to control the ionization state of the analytes and improve peak shape. nih.gov

For instance, a stability-indicating RP-HPLC method for the simultaneous determination of Atorvastatin calcium and Amlodipine besylate used a mobile phase of 0.02 M potassium dihydrogen phosphate, acetonitrile, and methanol in a 30:10:60 (v/v/v) ratio, with the pH adjusted to 4.0. nih.gov Detection is commonly performed using a UV detector at a wavelength where Atorvastatin and its impurities exhibit significant absorbance, typically around 240-246 nm. nih.govjddtonline.info The development of these methods often focuses on achieving a short run time while maintaining adequate resolution between all compounds of interest. mdpi.com

Interactive Table: HPLC Method Parameters for Atorvastatin Analysis

ParameterCondition 1Condition 2
Column Phenomenex Gemini C-18 (250x4.6 mm, 5 µm)Chemsil C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 0.02 M KH2PO4:ACN:MeOH (30:10:60)0.02 M Ammonium acetate:ACN:THF (400:400:14)
pH 4.04.0
Flow Rate 1.0 mL/min1.5 mL/min
Detection 240 nm246 nm
Reference nih.gov jddtonline.info

Gas Chromatography (GC) for Volatile Impurities or Derivatized Forms

Gas Chromatography (GC) is generally not the primary method for analyzing non-volatile compounds like this compound directly. However, it is a powerful technique for the determination of volatile or semi-volatile impurities that may be present in the drug substance. rasayanjournal.co.in For instance, GC coupled with a mass spectrometer (GC-MS) has been successfully employed to determine potential genotoxic impurities, such as ethyl methanesulfonate (B1217627) (ELMS), methyl methanesulfonate (MLMS), and isopropyl methanesulfonate (ILMS), in Atorvastatin calcium. rasayanjournal.co.in

In such methods, the sample is typically dissolved in a suitable solvent, and the analysis is performed on a capillary column with a specific stationary phase, like a DB-5 or DB-624 column. rasayanjournal.co.in The oven temperature is programmed to ramp up to facilitate the separation of volatile compounds. The use of a mass spectrometer as a detector provides high sensitivity and specificity for the identification and quantification of these impurities. rasayanjournal.co.in

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and greater sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. jddtonline.infoosf.io UPLC methods have been developed for the simultaneous determination of Atorvastatin and its metabolites, including hydroxylated forms. osf.ionih.gov

A UPLC-MS/MS method for the quantification of Atorvastatin and its active metabolites utilized a Symmetry Shield C18 column (150x4.6mm, 5µ) with an isocratic mobile phase of 2mM ammonium formate (B1220265) (pH 3.0) and acetonitrile (35:65, v/v) at a flow rate of 0.7 mL/min. osf.io The shorter run times and increased efficiency of UPLC make it a highly valuable tool for high-throughput analysis in pharmaceutical quality control. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and quantification of this compound and other related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of Atorvastatin and its impurities. mdpi.comlcms.czresearchgate.net These techniques offer superior sensitivity and selectivity compared to UV detection, allowing for the detection and quantification of impurities at very low levels. lcms.cz LC-MS is particularly useful for identifying unknown impurities by providing accurate mass measurements, which can be used to deduce the elemental composition of the molecule. shimadzu.comnih.gov

In LC-MS/MS methods, a specific precursor ion (the molecular ion of the analyte) is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantitative analysis in complex matrices like plasma. nih.govmdpi.com For instance, in the analysis of Atorvastatin and its metabolites, electrospray ionization (ESI) is a commonly used ionization technique. mdpi.com The precursor to product ion transitions for Atorvastatin (m/z 559.2 → 440.3) and its hydroxylated metabolites (m/z 575.4 → 440.3) have been well-established. nih.gov

Interactive Table: LC-MS/MS Transitions for Atorvastatin and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Atorvastatin 559.2440.3Positive ESI nih.gov
o-hydroxy Atorvastatin 575.4440.3Positive ESI nih.gov
p-hydroxy Atorvastatin 575.4440.3Positive ESI nih.gov
Atorvastatin Lactone 541.36448.02Positive ESI researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

As previously mentioned, Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for the analysis of volatile and semi-volatile impurities in Atorvastatin drug substances. rasayanjournal.co.in A validated GC-MS method for the simultaneous determination of genotoxic impurities like ELMS, ILMS, and MLMS in Atorvastatin calcium demonstrated excellent sensitivity, with limits of quantification in the parts-per-million (ppm) range. rasayanjournal.co.inresearchgate.net The method's specificity, precision, and accuracy make it suitable for routine quality control testing. rasayanjournal.co.in The use of electron impact (EI) ionization in GC-MS generates reproducible fragmentation patterns that serve as a fingerprint for compound identification. rasayanjournal.co.in

Development of Stability-Indicating Methods for this compound

Stability-indicating analytical methods are essential to accurately measure the drug substance in the presence of its impurities, degradants, and matrix components. researchgate.net For Atorvastatin and its related compounds, including this compound, various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. nih.govscispace.com

Forced Degradation Studies:

A key aspect of developing a stability-indicating method is conducting forced degradation studies. These studies involve subjecting the drug substance to various stress conditions, such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress, to generate potential degradation products. researchgate.netnih.gov

For instance, studies on Atorvastatin calcium have shown significant degradation under acidic hydrolysis, oxidative, thermal, and photolytic conditions. researchgate.netnih.gov In one study, Atorvastatin was found to be stable under basic conditions but degraded in the presence of acid. nih.gov Another study observed degradation of Atorvastatin upon heating a solution at 80°C for 4 hours. scispace.com The degradation products formed under these stress conditions are then used to challenge the analytical method to ensure it can effectively separate them from the parent drug and its known impurities. nih.gov

Chromatographic Conditions:

The development of a successful stability-indicating method relies heavily on optimizing the chromatographic conditions. This includes the choice of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Several studies have focused on developing efficient HPLC and UPLC methods for Atorvastatin and its impurities. For example, a rapid reversed-phase liquid chromatographic method was developed using a Zorbax Bonus-RP column with a gradient elution of water–acetonitrile–trifluoroacetic acid as the mobile phase. nih.gov This method demonstrated a significantly shorter run time of 25 minutes compared to the pharmacopeial methods. nih.gov Another study utilized a core-shell column to achieve a run time of less than 15 minutes. mdpi.com

The selection of the column is critical for achieving the desired separation. Various C18 and C8 columns have been evaluated for their ability to resolve Atorvastatin from its related compounds. researchgate.netnih.govmdpi.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govnih.govscielo.br The pH of the buffer is also a critical parameter that can be adjusted to optimize the separation. uspnf.comnih.gov

The following interactive table summarizes the chromatographic conditions from a selection of published stability-indicating methods for Atorvastatin and its related compounds.

ParameterMethod 1 nih.govMethod 2 scielo.brMethod 3 nih.govMethod 4 scispace.com
Column Zorbax Bonus-RPCosmosil C18Phenomenex Gemini C-18Kromasil Eternity C18 UHPLC
Mobile Phase Water-acetonitrile-trifluoroacetic acid (gradient)Acetonitrile:ammonium acetate buffer (pH 5.0):methanol (55:20:25 v/v/v)0.02 M potassium dihydrogen phosphate:acetonitrile:methanol (30:10:60, v/v/v), pH 4Acetonitrile and ammonium acetate buffer (pH 6.70; 0.01M) (gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.2 mL/min
Detection Wavelength 245 nm277 nm240 nm245 nm
Run Time 25 min10 minNot specified5 min

Method Validation:

Once a suitable method is developed, it must be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose. nih.gov Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. nih.govmdpi.comcore.ac.uk

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. researchgate.net

Linearity is demonstrated by a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range. mdpi.comcore.ac.uk

Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies. nih.gov

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. nih.gov

Robustness is the measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Reference Standards and Certified Reference Materials

The availability of high-purity reference standards and certified reference materials (CRMs) is fundamental for the accurate quantification of this compound. These standards are used for the identification and quantification of the impurity in analytical testing.

Reference Standards:

Pharmaceutical reference standards for Atorvastatin and its impurities, including O-Methyl Atorvastatin, are available from various commercial suppliers. medchemexpress.comschd-shimadzu.com These standards are highly characterized materials with established purity and are used for routine quality control analysis. synthinkchemicals.com They are essential for method development, validation, and the routine analysis of bulk drug and finished pharmaceutical products. synthinkchemicals.comsigmaaldrich.com

Certified Reference Materials (CRMs):

Certified Reference Materials (CRMs) provide a higher level of assurance and are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com These materials are accompanied by a certificate of analysis that provides information on their certified property values, uncertainty, and traceability. sigmaaldrich.com

Pharmaceutical secondary standards, which are qualified as CRMs, offer multi-traceability to primary standards from pharmacopeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), where available. sigmaaldrich.comsigmaaldrich.com These CRMs are suitable for a range of analytical applications, including pharmaceutical release testing, method development, and quality control testing. sigmaaldrich.com The USP provides reference standards for Atorvastatin Calcium and several of its related compounds. uspnf.com

The use of well-characterized reference standards and CRMs is a prerequisite for obtaining reliable and accurate analytical data for this compound, ensuring the quality and safety of Atorvastatin-containing drug products.

Biochemical Interactions and Preclinical Molecular Activity

Investigation of Enzymatic Targets and Inhibition (in vitro)

Detailed investigations into the direct interaction of O-Methyl Atorvastatin hemicalcium with other key metabolic enzymes, such as those in the cytochrome P450 (CYP) family, are not present in the current body of scientific research. Studies on Atorvastatin and its primary metabolites have shown that they are ligands for nuclear receptors like the pregnane (B1235032) X receptor (PXR), which regulates the expression of drug-metabolizing enzymes, including CYP3A4. nih.govnih.gov However, whether this compound shares this property or interacts with other metabolic enzymes remains uninvestigated. Direct enzymatic assays to determine potential inhibitory or inductive effects on these pathways have not been published for this specific impurity.

Cellular Assays for Molecular Pathway Modulation (preclinical in vitro)

No specific preclinical in vitro studies using cell lines to assess the direct impact of this compound on the isoprenoid biosynthesis pathway have been documented. The inhibition of HMG-CoA reductase by statins like Atorvastatin consequentially blocks the synthesis of downstream isoprenoid intermediates, such as farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP). nih.gov These molecules are crucial for the post-translational modification and function of various signaling proteins, including Rho and Ras GTPases. nih.gov Without data on its HMG-CoA reductase inhibitory activity, the effect of this compound on cellular isoprenoid levels cannot be determined.

There is no available research from cell-based models to indicate whether this compound can modulate specific signaling pathways. The parent compound, Atorvastatin, is known to influence numerous pathways beyond lipid metabolism, often referred to as its pleiotropic effects. These include the modulation of the PI3K/Akt and other signaling cascades that affect cell proliferation, inflammation, and apoptosis. nih.govnih.gov However, similar investigations have not been extended to its O-methylated impurity, and therefore its capacity to influence these or any other cellular signaling pathways is unknown.

Molecular Interactions with Biological Macromolecules (e.g., proteins, lipids)

Specific studies detailing the molecular interactions of this compound with biological macromolecules are absent from the literature. For Atorvastatin, extensive research has characterized its binding to plasma proteins, primarily human serum albumin (HSA), with a binding rate of approximately 98%. Molecular docking studies have further elucidated its interaction with specific sites on the HSA molecule. Furthermore, the interactions of statins with lipid membranes are an area of study for understanding their cellular uptake and pleiotropic effects. mdpi.com There are no equivalent published data, such as binding constants or structural interaction models, for this compound.

Compound Identification

ParameterInformation
Compound NameThis compound
SynonymsAtorvastatin EP Impurity G (Calcium Salt) synzeal.com, 3-O-Methylatorvastatin Calcium synzeal.com
CAS Number887196-29-4 synzeal.com
Molecular FormulaC34H36FN2O5 · 1/2Ca synzeal.com
Primary CharacterizationProcess-related impurity of Atorvastatin medchemexpress.com

Metabolic Fate and Biotransformation in Vitro/preclinical

Enzymatic Biotransformation Pathways (in vitro)

The formation of O-Methyl Atorvastatin is an outcome of the enzymatic processes that metabolize Atorvastatin. These pathways are crucial for the clearance and detoxification of the parent drug.

The primary enzyme responsible for the generation of O-Methyl Atorvastatin is Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme in the liver and intestines. manasalifesciences.comnih.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 catalyzes the hydroxylation of Atorvastatin to its ortho- and para-hydroxylated metabolites, which are the major active metabolites. nih.govmdpi.com Concurrently, methylation of one of the hydroxyl groups of Atorvastatin, leading to the formation of O-Methyl Atorvastatin, is also attributed to CYP3A4 activity. nih.gov

While CYP3A4 is the principal enzyme, the potential involvement of CYP3A5 in Atorvastatin metabolism has also been investigated. However, studies suggest that CYP3A4 is the major contributor to Atorvastatin's metabolism, with the intrinsic clearance by CYP3A4 being significantly higher than that of CYP3A5. nih.gov Therefore, the formation of O-Methyl Atorvastatin is predominantly a CYP3A4-mediated event.

EnzymeRole in O-Methyl Atorvastatin Formation
Cytochrome P450 3A4 (CYP3A4) Primary enzyme responsible for the O-methylation of Atorvastatin.
Cytochrome P450 3A5 (CYP3A5) Minor or negligible role in the formation of O-Methyl Atorvastatin.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Specific UGT isoforms involved in Atorvastatin glucuronidation include UGT1A1 and UGT1A3. drugbank.com Whether these or other UGTs are capable of conjugating O-Methyl Atorvastatin remains a subject for further investigation. Similarly, no specific data on the sulfation of O-Methyl Atorvastatin has been reported.

Identification and Characterization of O-Methyl Atorvastatin Hemicalcium Metabolites (in vitro)

As of the current body of scientific knowledge, there are no published in vitro studies that have specifically aimed to identify and characterize the metabolites of this compound. Research has predominantly focused on its identity as a metabolite of Atorvastatin. medchemexpress.comadventchembio.comdrjcrbio.com

Ex Vivo Metabolic Stability Studies in Tissue Homogenates (e.g., liver microsomes)

Detailed ex vivo metabolic stability studies for this compound in tissue homogenates such as human liver microsomes are not described in the available literature. Such studies are crucial for understanding the intrinsic clearance and half-life of a compound. While the stability of the parent drug, Atorvastatin, has been studied, similar data for its O-methylated metabolite is lacking. A thesis from 2010 presented a solution stability graph for O-methyl Atorvastatin at +5°C, but this does not reflect metabolic stability in a biological matrix. drugbank.com

Degradation Chemistry and Stability Profile

Forced Degradation Studies of O-Methyl Atorvastatin Hemicalcium

Specific data on the forced degradation of this compound is not available.

Thermal Degradation Pathways and Products

Information on the thermal degradation pathways and resulting products for this compound is not publicly documented.

Oxidative Degradation Pathways and Products

While oxidative degradation of Atorvastatin is well-studied, specific pathways and products for this compound have not been detailed in available research.

Hydrolytic Degradation Pathways (Acidic and Basic) and Products

There is no specific information on the hydrolytic degradation of this compound under acidic and basic conditions.

Photolytic Degradation Pathways and Products

Details regarding the photolytic degradation of this compound are not described in the scientific literature.

Kinetic Studies of Degradation Processes

Kinetic studies quantifying the rate of degradation for this compound under various stress conditions are not available.

Impact of Excipients and Formulation Components on Chemical Stability

Research on the specific impact of pharmaceutical excipients on the chemical stability of this compound has not been published.

Impurity Profiling and Control in Pharmaceutical Processes

Identification and Quantification of O-Methyl Atorvastatin Hemicalcium as an Impurity

This compound is recognized as a process-related impurity and a potential degradation product of Atorvastatin. medchemexpress.commedchemexpress.com Its identification is crucial for maintaining the quality of Atorvastatin drug products. The structure of O-Methyl Atorvastatin has been elucidated and is characterized by the methylation of one of the hydroxyl groups on the heptanoic acid side chain of the Atorvastatin molecule. nih.gov

The quantification of this impurity is typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for separating and quantifying impurities in pharmaceutical manufacturing. nih.govjddtonline.infonih.gov For this compound, reversed-phase HPLC methods are often employed, utilizing columns such as C18 or Phenyl-Hexyl to achieve optimal separation from the parent drug and other related substances. nih.gov

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides an additional layer of specificity and sensitivity, enabling confident identification and quantification even at very low levels. rasayanjournal.co.in The use of a mass detector allows for the determination of the molecular weight of the impurity, which aids in its unambiguous identification.

Table 1: Analytical Techniques for Identification and Quantification

Analytical TechniquePurposeKey Features
High-Performance Liquid Chromatography (HPLC)Separation and QuantificationReversed-phase columns (e.g., C18, Phenyl-Hexyl), UV detection. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and QuantificationProvides molecular weight information for confident identification. rasayanjournal.co.in
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ElucidationConfirms the chemical structure of the impurity. rasayanjournal.co.in

Process-Related Impurities Originating from Synthesis and Handling

Impurities in an active pharmaceutical ingredient can originate from a variety of sources throughout the manufacturing process. google.com These can include unreacted starting materials, by-products of the main reaction, products of side reactions, and degradation products. google.com The specific impurity profile of Atorvastatin is highly dependent on the synthetic route and the process parameters employed. veeprho.com

The formation of this compound can occur during the synthesis of Atorvastatin, particularly if methanol (B129727) is used as a solvent or reagent. researchgate.net The methylation of the hydroxyl group can be an unintended side reaction under certain process conditions.

Other process-related impurities in Atorvastatin synthesis can include:

Desfluoro Atorvastatin: An impurity where the fluorine atom on the phenyl group is absent. researchgate.net

Atorvastatin Lactone: Formed by the intramolecular cyclization of the heptanoic acid side chain. veeprho.com

Diastereomers of Atorvastatin: Stereoisomers that are not enantiomers of the active substance. researchgate.net

The handling and storage of the drug substance can also contribute to the formation of degradation impurities. google.com

Development of Impurity Control Strategies in Manufacturing

To ensure the quality and safety of the final drug product, robust impurity control strategies are implemented throughout the manufacturing process. A key approach is the application of Quality by Design (QbD) principles. veeprho.com QbD involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. veeprho.com

For controlling this compound and other impurities, control strategies may include:

Raw Material Control: Ensuring the purity of starting materials and reagents to minimize the introduction of potential impurities.

Process Parameter Optimization: Carefully controlling reaction conditions such as temperature, pH, and solvent composition to minimize the formation of by-products. For instance, avoiding or minimizing the use of methanol where possible can reduce the formation of O-Methyl Atorvastatin. researchgate.net

In-Process Controls: Monitoring the progress of the reaction and the formation of impurities at critical steps in the synthesis.

Purification Procedures: Implementing effective crystallization and chromatographic purification steps to remove impurities from the final API.

Specification Setting: Establishing acceptable limits for known and unknown impurities in the final drug substance, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH). rasayanjournal.co.in

The ICH guidelines recommend that the acceptable level for an unknown impurity is typically less than 0.10% and for a known impurity is less than 0.15% in a drug substance. rasayanjournal.co.in

Analytical Methods for Residual Impurity Detection

Sensitive and specific analytical methods are essential for the detection and quantification of residual impurities like this compound in the final API. These methods must be validated to ensure their accuracy, precision, linearity, and robustness. nih.gov

A variety of analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): As the most widely used technique, HPLC methods are developed to be stability-indicating, meaning they can separate the API from its degradation products and impurities. nih.govnih.gov Gradient elution is often used to achieve the necessary resolution between multiple components. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and sensitivity with shorter analysis times compared to traditional HPLC, making it a valuable tool for impurity profiling. jddtonline.info

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique that can be used for the simultaneous determination of Atorvastatin and its impurities. nih.gov

Capillary Electrophoresis (CE): CE provides an alternative separation mechanism to liquid chromatography and can be effective in resolving charged impurities. jddtonline.inforesearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile or semi-volatile impurities that may be present. rasayanjournal.co.in

The choice of analytical method depends on the specific impurity being monitored and the required level of sensitivity and selectivity. jddtonline.info

Computational and Theoretical Chemistry

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. For O-Methyl Atorvastatin, the primary target of interest is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the same enzyme inhibited by the parent drug, Atorvastatin.

The objective of such simulations would be to determine the binding affinity and interaction profile of O-Methyl Atorvastatin within the active site of HMG-CoA reductase. Studies on Atorvastatin and its analogues have identified key amino acid residues crucial for binding, such as Arg590, Lys735, Asp690, and Asn686. A docking simulation for O-Methyl Atorvastatin would involve preparing the 3D structures of both the ligand and the enzyme (often sourced from the Protein Data Bank, PDB) and using a scoring function to evaluate the most stable binding poses. The primary difference in interaction compared to Atorvastatin would arise from the replacement of the hydroxyl group at the 3-position with a methoxy (B1213986) group, potentially altering hydrogen bonding patterns within the active site. The results are typically presented as a binding energy or docking score, with more negative values indicating a more favorable interaction.

Table 1: Illustrative Data from Molecular Docking of Atorvastatin Analogues with HMG-CoA Reductase (Note: This table is illustrative of the type of data generated in such studies. Specific values for O-Methyl Atorvastatin are not available in the reviewed literature.)

Compound Docking Score (kcal/mol) Key Interacting Residues
Atorvastatin -8.2 Arg590, Ser684, Asp690, Lys735
Analogue X -7.5 Arg590, Asp690, Lys735

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For O-Methyl Atorvastatin complexed with HMG-CoA reductase, an MD simulation would start with the best-docked pose from molecular docking. The simulation would solve Newton's equations of motion for the atoms in the system, revealing how the ligand and protein move and flex.

This analysis is crucial for:

Conformational Analysis: Determining the range of shapes (conformations) the molecule can adopt and their relative energies. The methylation of the hydroxyl group could restrict or alter the preferred conformations of the heptanoic acid side chain.

Stability of the Complex: Assessing the stability of the ligand-protein interaction over time. By tracking metrics like the root-mean-square deviation (RMSD) of the ligand's position, researchers can determine if the molecule remains stably bound in the active site. These simulations can confirm whether the interactions predicted by docking are maintained in a more realistic, dynamic environment.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles.

DFT calculations can map the electron density distribution of O-Methyl Atorvastatin, providing insights into its chemical reactivity. Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): This map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding potential non-covalent interactions with the enzyme.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between them indicates the molecule's chemical stability.

DFT methods can also simulate various types of spectra, which can be used to validate experimental findings or aid in the identification of the compound. For O-Methyl Atorvastatin, this could include:

NMR Spectroscopy: Calculation of the nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: Simulation of infrared (IR) and Raman spectra by calculating vibrational frequencies can help in assigning experimental spectral peaks to specific molecular motions (e.g., C=O stretches, O-H bends), further confirming the compound's identity and structure.

Predictive Modeling of Metabolic Transformations

The metabolism of Atorvastatin is primarily carried out by cytochrome P450 enzymes, particularly CYP3A4, leading to active hydroxylated metabolites. medchemexpress.com O-Methyl Atorvastatin is itself a product of metabolism or a process impurity.

Predictive modeling, often using physiologically-based pharmacokinetic (PBPK) models, can simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. Software like GastroPlus™ is used to build models that predict the plasma concentration of a drug and its metabolites over time.

For O-Methyl Atorvastatin, a predictive model could be developed to:

Identify Potential Metabolic Sites: Computational tools can predict which sites on the molecule are most susceptible to further metabolism by enzymes like CYP3A4.

Predict Metabolic Fate: The model could simulate whether O-Methyl Atorvastatin is likely to be further transformed (e.g., via demethylation, hydroxylation on the phenyl rings, or glucuronidation) or if it is a terminal metabolite.

Assess Pharmacokinetic Impact: By integrating these predictions into a PBPK model, one could estimate the potential accumulation and clearance of this specific derivative in the body, providing a theoretical basis for its pharmacokinetic profile compared to the parent drug.

Future Research Directions in Chemical and Biochemical Aspects

Exploration of Novel Synthetic Pathways for O-Methyl Atorvastatin Hemicalcium

The development of novel synthetic pathways for this compound is a key area of future research, not for its production as a therapeutic agent, but for creating reference standards for analytical purposes. Understanding its synthesis is crucial for controlling its presence in Atorvastatin drug products.

Current syntheses of Atorvastatin are complex, often involving multi-step processes like the Paal-Knorr pyrrole (B145914) condensation. researchgate.netnih.gov The O-methylation of Atorvastatin to form the title compound likely occurs at the carboxylic acid moiety. Future research could explore direct and controlled O-methylation of the Atorvastatin free acid using various methylating agents under optimized conditions.

One potential route involves the use of diazomethane (B1218177) or methyl iodide in the presence of a mild base. However, these methods can be hazardous and may lack selectivity. More advanced and "greener" approaches could be investigated, such as using dimethyl carbonate with a suitable catalyst, which offers a safer alternative. Biocatalytic approaches, which are increasingly used for producing statins sustainably, could also be explored. mdpi.com For instance, specific methyltransferase enzymes could be engineered to selectively methylate the Atorvastatin carboxyl group.

Another promising strategy is the use of multicomponent reactions (MCRs), such as the Ugi reaction, which has been shown to be an efficient method for synthesizing Atorvastatin's core structure. nih.govresearchgate.net Adapting MCRs to directly incorporate a methyl ester group could provide a more convergent and efficient route to O-Methyl Atorvastatin.

Table 1: Potential Future Synthetic Strategies

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic O-Methylation Greener chemistry, higher selectivity.Development of novel, non-toxic catalysts for methylation.
Enzymatic Synthesis High stereospecificity, mild reaction conditions.Identification and engineering of suitable methyltransferase enzymes.
Multicomponent Reactions Convergent synthesis, reduced number of steps.Adaptation of MCRs to incorporate the methyl ester functionality directly.
Flow Chemistry Improved control over reaction parameters, enhanced safety.Optimization of flow reactor conditions for methylation reactions.

In-Depth Mechanistic Studies of its Formation and Degradation

This compound is often a product of degradation or an impurity from the synthesis process. researchgate.net In-depth mechanistic studies are vital to understand and ultimately control its formation.

Formation Mechanism: The most probable formation pathway is through esterification of the carboxylic acid group of Atorvastatin with methanol (B129727). This can occur during the synthesis of Atorvastatin if methanol is used as a solvent, particularly under acidic conditions which would catalyze the esterification. researchgate.net Forced degradation studies, where Atorvastatin is subjected to various stress conditions (acid, base, oxidation, heat, light), are a standard method to identify potential degradation products. nih.gov Studies have shown that Atorvastatin is particularly susceptible to degradation under acidic conditions, often leading to the formation of its lactone. beilstein-journals.org Future research should include forced degradation studies with methanol to specifically elucidate the kinetics and thermodynamics of O-Methyl Atorvastatin formation.

Degradation Mechanism: The degradation of this compound itself is also an important area of study. The primary degradation pathway would likely be the hydrolysis of the methyl ester back to the parent Atorvastatin, which can be catalyzed by either acid or base. Photodegradation is another potential pathway, as studies have shown that Atorvastatin can undergo complex transformations upon exposure to light, forming products like a phenanthrene-like intermediate. researchgate.net Future mechanistic studies should employ techniques like isotopic labeling (e.g., using ¹⁸O-labeled water) to trace the pathways of hydrolysis and identify transient intermediates using advanced spectroscopic methods.

Advanced Analytical Techniques for Trace Analysis

As a process-related impurity or degradation product, this compound is typically present in very small quantities. Therefore, highly sensitive and specific analytical techniques are required for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing Atorvastatin and its impurities. ijpsjournal.comresearchgate.net However, for trace analysis, more advanced methods are necessary. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. jddtonline.info

Coupling liquid chromatography with mass spectrometry (LC-MS) provides the highest level of sensitivity and specificity. LC-MS/MS, in particular, can be used to develop highly selective methods for quantifying trace levels of O-Methyl Atorvastatin in the presence of the main Atorvastatin peak and other impurities. Future research should focus on optimizing LC-MS/MS methods, including the selection of specific precursor and product ion transitions for multiple reaction monitoring (MRM).

Other promising techniques include Capillary Electrophoresis (CE), which offers high separation efficiency and minimal solvent consumption. jddtonline.info The development of novel stationary phases for HPLC and UPLC, specifically designed to improve the resolution between Atorvastatin and its closely related impurities like the O-methyl derivative, is another important avenue for future research.

Table 2: Comparison of Advanced Analytical Techniques

TechniquePrincipleAdvantages for Trace AnalysisFuture Research Focus
UPLC-MS/MS High-resolution chromatography coupled with tandem mass spectrometry.High sensitivity, high specificity, structural information.Method optimization for complex matrices, miniaturization.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency, low sample and solvent consumption.Development of new buffer systems and coatings for improved selectivity.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Unambiguous identification of unknown impurities.Application in impurity profiling and structural elucidation.

Elucidation of Broader Biochemical Footprint in Preclinical Systems

While this compound is classified as an impurity, its structural similarity to the active parent drug warrants an investigation into its own biochemical effects. The "biochemical footprint" refers to its potential interactions with biological systems.

The primary target of Atorvastatin is the HMG-CoA reductase enzyme. A crucial first step for future research is to determine if O-Methyl Atorvastatin also inhibits this enzyme. This can be assessed using in vitro enzyme inhibition assays. The methylation of the carboxylic acid group, which is believed to be important for binding to the enzyme, may significantly alter its activity.

Beyond HMG-CoA reductase, the broader off-target effects should be explored. This can be achieved through preclinical studies using cell-based assays and animal models. For example, cytotoxicity assays in various cell lines (e.g., liver cells, muscle cells) can provide initial data on its potential for causing cell damage. Furthermore, metabolomics studies, which analyze the global changes in metabolites in a biological system, can offer a comprehensive view of the biochemical perturbations caused by O-Methyl Atorvastatin. Comparing its metabolic footprint to that of Atorvastatin would be highly informative.

Application of Artificial Intelligence and Machine Learning in Compound Characterization and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize many aspects of pharmaceutical research, including the characterization of impurities.

Compound Characterization: ML algorithms can be trained on large datasets of chromatographic and spectroscopic data to recognize the patterns associated with specific impurities. researchgate.net For instance, an AI model could be developed to automatically detect and identify O-Methyl Atorvastatin in complex chromatograms from HPLC or LC-MS analyses, even at trace levels. This would significantly speed up quality control processes.

Predictive Modeling: AI can be used to predict the formation of impurities under different synthetic or storage conditions. By feeding data from various reaction parameters (e.g., temperature, pH, solvent) into an ML model, it may become possible to predict the likelihood of O-Methyl Atorvastatin formation. This predictive capability would enable the proactive optimization of manufacturing processes to minimize the generation of this impurity. nih.gov ML models have also been applied to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of molecules, which could be used to forecast the potential biological fate of O-Methyl Atorvastatin. mdpi.com

Synthetic Route Optimization: AI tools are also being developed to suggest novel and more efficient synthetic pathways. researchgate.net Such tools could be applied to design a synthesis for Atorvastatin that inherently avoids the conditions leading to the formation of its O-methylated impurity, contributing to a cleaner and more efficient manufacturing process.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing O-Methyl Atorvastatin hemicalcium with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise enantiomer control. The (R,R)-enantiomer is prioritized due to its pharmacological activity. Key steps include:

  • Salt formation : Reacting the free acid form with calcium carbonate in a methanol-water solvent system to yield the hemicalcium salt .
  • Crystallization : Use solvent systems like acetone-water to isolate polymorphs, ensuring minimal hygroscopicity .
  • Characterization : Validate purity via chiral HPLC (e.g., using a Chiralpak AD-H column) and compare retention times with reference standards .

Q. Which analytical techniques are essential for characterizing this compound’s identity and purity?

  • Methodological Answer : A tiered approach is recommended:

  • Primary : FT-IR and NMR (¹H/¹³C) to confirm functional groups and stereochemistry .
  • Secondary : X-ray diffraction (XRD) for crystal structure analysis and differential scanning calorimetry (DSC) to identify polymorphs .
  • Tertiary : LC-MS for trace impurity profiling (e.g., detecting de-fluoro analogs or oxidation byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic stability data between XRD and DSC results?

  • Methodological Answer : Discrepancies often arise from hydration states or amorphous content. Mitigation strategies include:

  • Combined techniques : Pair XRD with solid-state NMR to detect amorphous phases .
  • Controlled humidity studies : Use dynamic vapor sorption (DVS) to assess hygroscopicity’s impact on crystallinity .
  • Thermogravimetric analysis (TGA) : Quantify bound water content, which may alter DSC thermograms .

Q. What experimental design principles optimize crystallization conditions for novel this compound polymorphs?

  • Methodological Answer : Apply design of experiments (DOE):

  • Variables : Solvent polarity (e.g., ethanol vs. acetonitrile), cooling rates, and antisolvent ratios .
  • Response metrics : Crystal yield, particle size distribution (via laser diffraction), and dissolution kinetics .
  • Validation : Cross-reference results with patent-derived crystallization protocols (e.g., EP1868993 B1) .

Q. How to develop a stability-indicating method for this compound under accelerated degradation conditions?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Forced degradation : Expose the compound to acid/base hydrolysis, oxidative stress (H₂O₂), and photolysis .
  • Chromatographic separation : Use a C18 column with a gradient mobile phase (acetonitrile:phosphate buffer, pH 3.0) to resolve degradation products .
  • Validation : Assess specificity, linearity (5–200 µg/mL), and LOQ/LOD via mass spectrometry cross-validation .

Q. What strategies address discrepancies in solubility and hygroscopicity data during formulation studies?

  • Methodological Answer :

  • Hygroscopicity mitigation : Co-process with excipients like microcrystalline cellulose or silica to absorb moisture .
  • Solubility enhancement : Use surfactants (e.g., polysorbate 80) or cyclodextrin inclusion complexes .
  • Data reconciliation : Standardize testing conditions (e.g., 25°C/60% RH) and validate methods against USP reference standards .

Data Interpretation and Reproducibility

Q. How should researchers validate synthetic yields when scaling up this compound production?

  • Methodological Answer :

  • Process analytics : Implement in-line PAT tools (e.g., Raman spectroscopy) to monitor reaction progression .
  • Batch consistency : Compare impurity profiles (e.g., USP-related compounds) across pilot and commercial batches .
  • Statistical analysis : Use ANOVA to assess inter-batch variability in yield and purity .

Q. What evidence supports the selection of this compound over other salts in preclinical models?

  • Methodological Answer :

  • Bioavailability studies : Compare AUC and Cₘₐₓ of hemicalcium vs. sodium salts in rodent pharmacokinetic models .
  • Stability in biological matrices : Use LC-MS/MS to quantify degradation in plasma and liver homogenates .
  • Patent precedence : Cite improved handling properties (e.g., reduced hygroscopicity) demonstrated in T 229/97 .

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